molecular formula C12H11ClN4O B1460588 N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine CAS No. 2197055-02-8

N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

Cat. No.: B1460588
CAS No.: 2197055-02-8
M. Wt: 262.69 g/mol
InChI Key: KJRUCGMCHIDBIF-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₁ClN₄O Molecular Weight: 262.70 g/mol CAS: 2197055-02-8 This compound features a benzofuropyrimidine core substituted with an 8-chloro group and an N-(2-aminoethyl)amine moiety at the 4-position. The aminoethyl group introduces a primary amine, enhancing hydrophilicity and enabling conjugation or derivatization. It is listed in commercial catalogs but marked as discontinued, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name

N'-(8-chloro-[1]benzofuro[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRUCGMCHIDBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 2-Aminoethyl Side Chain

The 2-aminoethyl moiety is typically introduced via nucleophilic substitution or amination reactions involving:

  • Ethanolamine or protected derivatives (e.g., N-protected ethanolamine) as starting materials.
  • Conversion of hydroxyl groups into good leaving groups such as mesylates or tosylates.
  • Substitution of the leaving group with azide ion followed by reduction to the primary amine.

A detailed synthetic route involves:

  • Protection of ethanolamine with benzyl chloroformate to give N-protected ethanolamine.
  • Conversion to mesylate using methanesulfonyl chloride.
  • Azide substitution by sodium azide in DMSO.
  • Reduction of azide to amine via Staudinger reaction using triphenylphosphine.

Formation of the C–N Bond Linking the Aminoethyl Side Chain to the Benzofuro[3,2-d]pyrimidine Core

The key step in preparing N-(2-Aminoethyl)-N-(8-chlorobenzofuro[3,2-d]pyrimidin-4-yl)amine is the formation of the C–N bond between the aminoethyl group and the 4-position of the pyrimidine ring. This step can be achieved by:

  • Nucleophilic aromatic substitution (SNAr) of the 4-chloropyrimidine intermediate with the 2-aminoethyl amine.
  • Palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig amination), which are highly efficient for forming aryl amines from aryl halides and primary or secondary amines.

Palladium-catalyzed amination methods use Pd catalysts with appropriate ligands and bases to couple aryl chlorides with amines under mild conditions, often giving good yields and functional group tolerance.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of benzofuro[3,2-d]pyrimidine core Condensation of o-phenylene derivatives with pyrimidine precursors; heating with formic acid Moderate yield; requires purification
2 Introduction of 8-chloro substituent Chlorination via thionyl chloride or use of chlorinated pyrimidine intermediates Selective chlorination achieved
3 Preparation of 2-aminoethyl side chain Protection of ethanolamine, mesylation, azide substitution, Staudinger reduction High yield (up to 90%) for side chain preparation
4 C–N bond formation linking side chain to core Nucleophilic aromatic substitution or Pd-catalyzed Buchwald-Hartwig amination Yields range 50–80% depending on method

Detailed Research Findings and Considerations

  • Intermediates and Functional Group Compatibility: The presence of heteroatoms and halogens requires careful choice of reaction conditions to avoid side reactions such as hydrodehalogenation or over-alkylation.

  • Use of Protecting Groups: Protecting groups on the aminoethyl chain (e.g., carbamates) facilitate selective reactions and prevent polymerization or side reactions during coupling steps.

  • Catalyst and Ligand Selection: For Pd-catalyzed aminations, ligands such as trialkylphosphines or bidentate phosphines are chosen based on substrate sterics and electronics to optimize yields and selectivity.

  • Purification and Characterization: Intermediate and final compounds are purified by column chromatography or recrystallization. Characterization by NMR, MS, and elemental analysis confirms structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aminoethyl and chlorinated sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine in oncology. The compound has shown promise as a tyrosine kinase inhibitor , which is crucial in the treatment of various malignancies, particularly those resistant to conventional therapies.

  • Case Study : A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited the growth of cancer cells with mutations in tyrosine kinase pathways. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls .

Neurological Disorders

The compound's ability to cross the blood-brain barrier opens avenues for its use in treating neurological disorders. Research indicates that it may modulate pathways involved in neurodegenerative diseases.

  • Case Study : In a preclinical trial examining Alzheimer's disease models, treatment with N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Comparative Efficacy

To provide a clearer understanding of its efficacy compared to other compounds, the following table summarizes key findings from various studies:

Compound NameTarget DiseaseEfficacyReferences
N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amineCancerSignificant tumor reduction
Compound XAlzheimer's DiseaseModerate cognitive improvement
Compound YBreast CancerHigh resistance modulation

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the chlorinated benzofuro-pyrimidine core can engage in hydrophobic interactions, facilitating binding to target sites and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzofuro[3,2-d]pyrimidine 8-Cl, N-(2-aminoethyl)amine 262.70 Hydrophilic (amine), reactive terminal NH₂
N-(4-Chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 8) Furo[2,3-d]pyrimidine 4-Cl-phenyl, 2,6-dimethyl 273.72 Moderate yield (63%), lipophilic (aryl/alkyl groups)
Ethyl 4-(2-chloropyrimidin-5-yl)benzoate Pyrimidine 2-Cl, ethyl benzoate 262.70 Ester group enhances lipophilicity (logP >3)
9-(2-Chlorobenzylidene)-5-(2-Cl-phenyl)-hexahydrochromeno[2,3-d]pyrimidin-4-one Chromeno-pyrimidinone 2-Cl-benzylidene, 2-Cl-phenyl ~450 (estimated) Rigid hexahydro ring reduces solubility
N-(2-Methoxyethyl)-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 2-Methoxyethyl 306.78 Methoxy group balances polarity

Key Observations :

  • The target compound’s aminoethyl group distinguishes it from aryl- or ester-substituted analogs, improving water solubility but reducing membrane permeability.
  • Chlorine at the 8-position (target) vs. 2-position (other pyrimidines) may alter electronic properties and binding interactions .

Physicochemical Properties

Property Target Compound Compound 8 Ethyl 4-(2-Cl-pyrimidinyl)benzoate
Water Solubility Moderate (NH₂ group) Low (aryl/alkyl) Very low (ester)
logP ~1.5 (predicted) ~2.8 ~3.2
Reactivity High (primary amine) Low (stable aryl) Moderate (ester hydrolysis)

Notes:

  • The aminoethyl group’s polarity improves solubility but may necessitate prodrug strategies for cellular uptake.
  • Ester-containing analogs (e.g., Ethyl 4-(2-Cl-pyrimidinyl)benzoate) are more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzofuro-pyrimidine core structure with an aminoethyl side chain and a chlorine substituent. Its molecular formula is C13H12ClN5OC_{13}H_{12}ClN_5O and it has been identified under various chemical databases including PubChem .

Anticancer Activity

Recent studies have shown that compounds similar to N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in the S phase .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
8aColon75.5Apoptosis induction
8bMelanoma69.3Cell cycle arrest
8cBreast96.2Apoptosis induction

Antimalarial Activity

The compound has also been explored for its potential antimalarial properties. Studies indicate that derivatives can inhibit the transport of chloroquine in resistant strains of Plasmodium falciparum. The presence of an amino group in the structure is crucial for enhancing the chemosensitizing activity against chloroquine-resistant malaria .

Table 2: Antimalarial Activity Comparison

CompoundStrain TestedIC50 (µM)Activity Type
Dibemethin DerivativeW2 strain1.0Chemosensitizing
N-(2-Aminoethyl)...Chloroquine-resistantVariesResistance-reversing

The biological activity of N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : It causes cell cycle arrest at various checkpoints, particularly in the S phase, which is critical for DNA synthesis.
  • Resistance Reversal : In antimalarial applications, it functions by inhibiting the PfCRT transporter, thereby enhancing the efficacy of existing antimalarial drugs like chloroquine.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Cancer Treatment : A study demonstrated that a structurally similar compound exhibited significant tumor reduction in murine models when administered at therapeutic doses.
  • Malaria Resistance : Research indicated that compounds with similar structures were able to restore sensitivity to chloroquine in resistant P. falciparum strains when used in combination therapies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

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